![molecular formula C15H22BrNO3S B12129254 [(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12129254.png)
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine
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Overview
Description
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine is an organic compound that features a brominated aromatic ring, an ethoxy group, and a sulfonyl group attached to a cyclohexylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine typically involves multi-step organic reactions. One common method involves the bromination of an ethoxy-substituted aromatic compound, followed by sulfonylation and subsequent attachment of the cyclohexylmethylamine group. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the brominated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The brominated aromatic ring may participate in electrophilic aromatic substitution reactions, while the cyclohexylmethylamine moiety can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine can be compared with similar compounds such as:
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole: This compound features a pyrazole ring instead of a cyclohexylmethylamine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22BrNO3S |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-bromo-N-cyclohexyl-3-ethoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H22BrNO3S/c1-3-20-15-11-13(9-10-14(15)16)21(18,19)17(2)12-7-5-4-6-8-12/h9-12H,3-8H2,1-2H3 |
InChI Key |
LTRMNBNIMWQYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)Br |
Origin of Product |
United States |
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